molecular formula C10H14O2 B13180135 5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one

5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one

Cat. No.: B13180135
M. Wt: 166.22 g/mol
InChI Key: MWQWZWULWVTPPI-UHFFFAOYSA-N
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Description

5-Oxaspiro[bicyclo[420]octane-7,1’-cyclobutane]-8-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[42

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one can be achieved through several methods. One notable method involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition, ring expansion, and 1,2-silyl shift . The starting materials are readily available, and the reaction conditions are mild, making this method efficient and practical.

Industrial Production Methods

While specific industrial production methods for 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its reactivity and stability make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one exerts its effects involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octane: Shares the bicyclic core but lacks the spirocyclic fusion with cyclobutane.

    Bicyclo[3.2.0]heptane: Another bicyclic compound with a different ring size and structure.

    Spiro[5.5]undecane: A spirocyclic compound with a different ring system.

Uniqueness

5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one is unique due to its combination of a bicyclo[4.2.0]octane core and a spirocyclic cyclobutane ring. This structure imparts distinct chemical and physical properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

spiro[2-oxabicyclo[4.2.0]octane-8,1'-cyclobutane]-7-one

InChI

InChI=1S/C10H14O2/c11-8-7-3-1-6-12-9(7)10(8)4-2-5-10/h7,9H,1-6H2

InChI Key

MWQWZWULWVTPPI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3(C2=O)CCC3)OC1

Origin of Product

United States

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